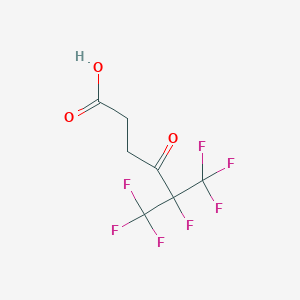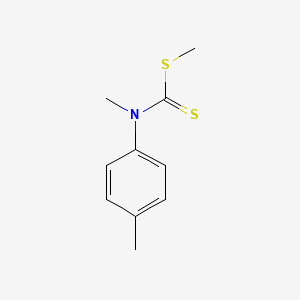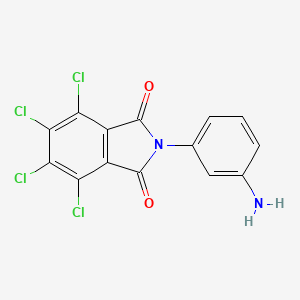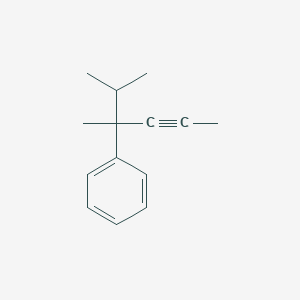
Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- is a synthetic organic compound characterized by the presence of glycine and a dibromo-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- typically involves the reaction of glycine with 2,3-dibromo-1-oxo-3-phenylpropyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dibromo group to a less oxidized state, such as a bromo or hydrogen group.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted products with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. It serves as a model compound for understanding the interactions between brominated compounds and biomolecules.
Medicine
In medicine, Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- has potential applications in drug development. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers. Its brominated structure provides unique characteristics that can be exploited in various applications.
Mechanism of Action
The mechanism of action of Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-phenylpropyl group may interact with hydrophobic pockets in proteins, leading to changes in their activity or function. The glycine moiety can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenylpropionyl)glycine
- N-(1-Oxo-3-phenylpropyl)glycine
- N-(3-Phenylpropanoyl)glycine
Uniqueness
Glycine, N-(2,3-dibromo-1-oxo-3-phenylpropyl)- is unique due to the presence of the dibromo-phenylpropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62457-26-5 |
|---|---|
Molecular Formula |
C11H11Br2NO3 |
Molecular Weight |
365.02 g/mol |
IUPAC Name |
2-[(2,3-dibromo-3-phenylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C11H11Br2NO3/c12-9(7-4-2-1-3-5-7)10(13)11(17)14-6-8(15)16/h1-5,9-10H,6H2,(H,14,17)(H,15,16) |
InChI Key |
UOYBFVOVKWCWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)NCC(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[1-(phenylthio)ethenyl]-](/img/structure/B14532806.png)


![2-[Methyl(4-nitrophenyl)carbamoyl]phenyl methylcarbamate](/img/structure/B14532815.png)








![5-[(3,4-Dihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14532874.png)

